2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20ClFN6OS and its molecular weight is 422.91. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with the formation of the pyrazolo[3,4-d]pyrimidine core. This core can be prepared through cyclization reactions involving hydrazines and amidines under controlled temperatures and specific solvent conditions. The subsequent steps involve the introduction of the methylthio and propylamino groups, followed by the attachment of the benzamide moiety. The presence of the chloro and fluoro groups is achieved through selective halogenation reactions.
Industrial Production Methods: Industrially, the production of this compound involves scaling up the laboratory synthetic methods. Large-scale reactors and optimized reaction conditions are employed to ensure the high yield and purity of the compound. Advanced purification techniques such as recrystallization and chromatography are crucial in obtaining the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound undergoes several chemical reactions, including:
Oxidation: Introduction of oxygen or loss of hydrogen atoms.
Reduction: Gain of hydrogen or loss of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions Used: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions might yield sulfoxide or sulfone derivatives, while substitution reactions can lead to various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology: Biological research utilizes this compound to study its effects on various biochemical pathways and its potential as a bioactive agent.
Medicine: Medicinal chemistry explores the therapeutic potential of this compound, particularly its activity against certain diseases or conditions.
Industry: In the industrial sector, 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is investigated for its potential use in the development of new materials or as a chemical intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. Detailed studies have shown that the pyrazolo[3,4-d]pyrimidine core plays a critical role in its binding affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
2-chloro-6-fluoro-N-(2-(6-methyl-4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-chloro-6-fluoro-N-(2-(4-propylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chlorobenzamide
These comparisons underline the distinctive structural features and resultant properties of the compound .
In sum, 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of significant interest across various scientific fields, offering a wide range of research and application opportunities.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN6OS/c1-3-7-21-15-11-10-23-26(16(11)25-18(24-15)28-2)9-8-22-17(27)14-12(19)5-4-6-13(14)20/h4-6,10H,3,7-9H2,1-2H3,(H,22,27)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCZLVABFSSKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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